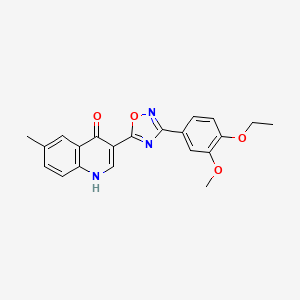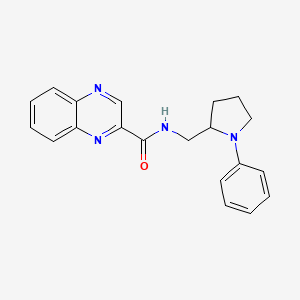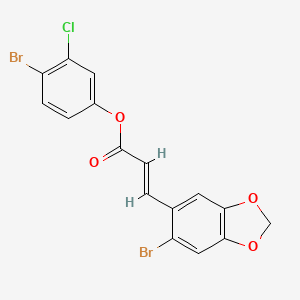
3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and quinolinone rings would likely contribute to the rigidity of the molecule, while the methoxy and ethoxy groups could potentially influence its solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The oxadiazole ring is generally stable but can participate in reactions under certain conditions. The methoxy and ethoxy groups could potentially be modified through reactions such as ether cleavage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole and quinolinone rings could contribute to its stability and rigidity, while the methoxy and ethoxy groups could influence its solubility in different solvents .科学的研究の応用
Thermo-Physical Properties
A study by Godhani et al. (2013) conducted a systematic thermo-physical characterization of two compounds similar to the one , focusing on their properties in different solvents. This research provides insights into how structural modifications affect various thermodynamic parameters, which could be relevant for designing compounds with desired physical properties (Godhani et al., 2013).
Antiproliferative Activity
Research by Minegishi et al. (2015) identified a compound with a promising antiproliferative activity toward human cancer cells, suggesting the potential of similar structures in cancer therapy. The study highlights the importance of specific functional groups for cell growth inhibition and tubulin polymerization inhibition (Minegishi et al., 2015).
Synthesis and Biological Evaluation
A novel synthesis approach for derivatives of similar compounds was developed by Yadav et al. (2020), demonstrating an eco-friendly protocol. This research is significant for the synthesis of novel compounds with potential biological activities using water as a solvent, highlighting environmental considerations in chemical synthesis (Yadav et al., 2020).
Antimicrobial Activities
The synthesis and characterization of novel derivatives with potential antibacterial and antifungal activities have been a focus of several studies. For example, Sirgamalla and Boda (2019) synthesized a series of derivatives and evaluated their activity against various bacterial and fungal strains, showing potent activity in some cases. This suggests the potential of these compounds in developing new antimicrobial agents (Sirgamalla & Boda, 2019).
Molecular Docking and ADMET Studies
Sarkar et al. (2021) conducted molecular docking, ADMET, and dynamics studies on synthesized derivatives, evaluating their antimicrobial activities and predicting their safety and efficacy as drug molecules. This comprehensive approach helps in understanding the interaction of these compounds with biological targets and their pharmacological profiles (Sarkar et al., 2021).
将来の方向性
The study of compounds containing oxadiazole rings is an active area of research due to their potential biological activities. Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, and studying its potential biological activities .
特性
IUPAC Name |
3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-4-27-17-8-6-13(10-18(17)26-3)20-23-21(28-24-20)15-11-22-16-7-5-12(2)9-14(16)19(15)25/h5-11H,4H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXOGUXOZUVNCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2387450.png)


![4-[(Cyclopropylmethyl)sulfonyl]phenylacetic Acid](/img/structure/B2387458.png)

![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2387462.png)
![tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid](/img/no-structure.png)


![Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate](/img/structure/B2387467.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387469.png)
![(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2387470.png)
![allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2387471.png)
